molecular formula C15H27N3O2 B14595197 2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis- CAS No. 60093-32-5

2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-

Cat. No.: B14595197
CAS No.: 60093-32-5
M. Wt: 281.39 g/mol
InChI Key: DMMNDGCXWFJFNR-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1,1’-[(pentylimino)bis(methylene)]bis- is a chemical compound that belongs to the class of pyrrolidinones. It is characterized by the presence of a pyrrolidinone ring structure, which is a five-membered lactam. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1,1’-[(pentylimino)bis(methylene)]bis- typically involves the reaction of pyrrolidinone derivatives with pentylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as purification and distillation to obtain the compound in high purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1,1’-[(pentylimino)bis(methylene)]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-Pyrrolidinone, 1,1’-[(pentylimino)bis(methylene)]bis- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1,1’-[(pentylimino)bis(methylene)]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: A simpler pyrrolidinone derivative with similar structural features.

    N-Methyl-2-pyrrolidone: Another pyrrolidinone derivative with a methyl group attached to the nitrogen atom.

    γ-Butyrolactam: A related lactam compound with a similar ring structure.

Uniqueness

2-Pyrrolidinone, 1,1’-[(pentylimino)bis(methylene)]bis- is unique due to its specific substitution pattern and the presence of the pentylimino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

60093-32-5

Molecular Formula

C15H27N3O2

Molecular Weight

281.39 g/mol

IUPAC Name

1-[[(2-oxopyrrolidin-1-yl)methyl-pentylamino]methyl]pyrrolidin-2-one

InChI

InChI=1S/C15H27N3O2/c1-2-3-4-9-16(12-17-10-5-7-14(17)19)13-18-11-6-8-15(18)20/h2-13H2,1H3

InChI Key

DMMNDGCXWFJFNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CN1CCCC1=O)CN2CCCC2=O

Origin of Product

United States

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